molecular formula C8H20ClN B13490659 3,4-Dimethylhexan-1-amine hydrochloride

3,4-Dimethylhexan-1-amine hydrochloride

Cat. No.: B13490659
M. Wt: 165.70 g/mol
InChI Key: JNBHELSRCMULFU-UHFFFAOYSA-N
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Description

3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.

    Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.

    Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.

    Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

3,4-dimethylhexan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H

InChI Key

JNBHELSRCMULFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCN.Cl

Origin of Product

United States

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